N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(naphthalen-2-ylsulfonyl)propanamide
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Overview
Description
N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(naphthalen-2-ylsulfonyl)propanamide is a chemical compound with the following properties:
Molecular formula: C₁₈H₁₈N₄O₂S
Molecular weight: 358.43 g/mol
IUPAC name: this compound
CAS Registry Number: 930-36-9
Preparation Methods
Synthetic Routes: The synthetic route to prepare this compound involves the reaction of 1-methyl-1H-pyrazole with naphthalene-2-sulfonyl chloride, followed by amidation. The detailed steps and reaction conditions can be found in the literature.
Industrial Production Methods: While specific industrial production methods are proprietary, laboratories typically employ similar synthetic routes on a larger scale, optimizing conditions for yield and purity.
Chemical Reactions Analysis
Reactions:
Amidation: The key reaction involves the formation of an amide bond between the pyrazole moiety and the naphthalene-2-sulfonyl group.
Substitution: The naphthalene-2-sulfonyl group can undergo substitution reactions.
Oxidation/Reduction: Depending on the functional groups present, oxidation or reduction reactions may occur.
Amidation: Typically, amidation reactions use coupling agents (e.g., DCC, EDC) and mild base (e.g., triethylamine).
Substitution: Substitution reactions often involve nucleophiles (e.g., amines, thiols) and appropriate catalysts.
Oxidation/Reduction: Oxidizing agents (e.g., PCC, DMSO) or reducing agents (e.g., NaBH₄) may be employed.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemistry: Used as a building block in organic synthesis.
Industry: Employed in the development of novel materials.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While no direct analogs exist, related compounds include:
1-Methylpyrazole: Similar pyrazole-based structure .
4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)methyl]pyrimidin-2-amine: A related compound .
1-Methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)piperidine: Another pyrazole derivative .
Properties
Molecular Formula |
C18H19N3O3S |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]-3-naphthalen-2-ylsulfonylpropanamide |
InChI |
InChI=1S/C18H19N3O3S/c1-21-13-14(12-20-21)11-19-18(22)8-9-25(23,24)17-7-6-15-4-2-3-5-16(15)10-17/h2-7,10,12-13H,8-9,11H2,1H3,(H,19,22) |
InChI Key |
BGUARSCGMHBTEI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNC(=O)CCS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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